molecular formula C5H3ClNNaO2S B11754625 Sodium 5-chloropyridine-2-sulfinate

Sodium 5-chloropyridine-2-sulfinate

Cat. No.: B11754625
M. Wt: 199.59 g/mol
InChI Key: ZUINBSLWISKJRO-UHFFFAOYSA-M
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Description

Sodium 5-chloropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃ClNNaO₂S. It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a sulfinate group at the 2-position. This compound is of significant interest in organic synthesis due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-chloropyridine-2-sulfinate can be synthesized through various methods. One common approach involves the reaction of 5-chloropyridine-2-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically proceeds in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloropyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-chloropyridine-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 5-chloropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution, while the pyridine ring can engage in electrophilic aromatic substitution. These reactions are facilitated by the electron-withdrawing effects of the chlorine and sulfinate groups, which activate the pyridine ring towards nucleophilic attack .

Comparison with Similar Compounds

  • Sodium 5-bromopyridine-2-sulfinate
  • Sodium 5-fluoropyridine-2-sulfinate
  • Sodium 5-iodopyridine-2-sulfinate

Comparison: Sodium 5-chloropyridine-2-sulfinate is unique due to the specific electronic and steric effects imparted by the chlorine atom. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative exhibits distinct reactivity patterns, making it particularly useful in certain synthetic applications. The chlorine atom’s moderate electronegativity and size provide a balance between reactivity and stability, which is advantageous in various chemical transformations .

Properties

Molecular Formula

C5H3ClNNaO2S

Molecular Weight

199.59 g/mol

IUPAC Name

sodium;5-chloropyridine-2-sulfinate

InChI

InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

ZUINBSLWISKJRO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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